An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-nitrophenol
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-nitrophenol
Introduction
4-Bromo-2-nitrophenol is an organic compound characterized by a phenol ring substituted with a bromine atom at the para position and a nitro group at the ortho position relative to the hydroxyl group.[1] This compound serves as a valuable intermediate in organic synthesis due to the presence of multiple reactive sites, making it a precursor for more complex molecules with potential biological activities.[2][3] Its chemical reactivity is influenced by the electron-withdrawing nature of the nitro group and the halogen substituent.[3]
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Bromo-2-nitrophenol are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-nitrophenol | [1] |
| CAS Number | 7693-52-9 | [1] |
| Molecular Formula | C₆H₄BrNO₃ | [1][4] |
| Molecular Weight | 218.00 g/mol | [1] |
| Appearance | Light yellow to yellow crystalline powder or crystals | [4] |
| Melting Point | 90-94 °C | [2][5] |
| Boiling Point (Predicted) | 259.4 ± 20.0 °C | [6] |
| Density (Predicted) | 1.8994 g/cm³ (rough estimate) | [6] |
| Water Solubility | Slightly soluble | [6] |
| pKa (Predicted) | 6.28 ± 0.14 | [6] |
| XLogP3 | 2.5 | [1] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of 4-Bromo-2-nitrophenol.
| Spectrum Type | Data Available | Source |
| ¹H NMR | Spectrum available | [7] |
| ¹³C NMR | Spectrum available | [1][7] |
| Mass Spectrometry | Spectrum available | [7] |
| Infrared (IR) Spectroscopy | Spectrum available | [7][8] |
| Raman Spectroscopy | Spectrum available | [1][8] |
Experimental Protocols
Synthesis of 4-Bromo-2-nitrophenol via Nitration of p-Bromophenol
A documented method for the synthesis of 4-bromo-2-nitrophenol involves the nitration of p-bromophenol.[2]
Materials:
-
p-Bromophenol
-
Dichloroethane
-
Nitric acid (7-8 M)
-
Continuous flow reactor
-
Pumps for reagent delivery
Procedure:
-
Prepare a solution of p-bromophenol in dichloroethane with a concentration of 1.8-2.2 M.[2]
-
Prepare a nitric acid solution with a concentration of 7-8 M.[2]
-
Using separate pumps, inject the p-bromophenol solution and the nitric acid solution into a continuous flow reactor.[2]
-
Maintain the reaction temperature within the range of 55-75°C.[2]
-
The reaction pressure should be controlled between 0.35-0.45 MPa.[2]
-
The reaction is allowed to proceed for a duration of 20-30 minutes within the flow reactor.[2]
-
The output from the reactor contains the product, 4-bromo-2-nitrophenol, which can then be purified using standard laboratory techniques such as crystallization or chromatography.
Caption: Synthesis workflow for 4-Bromo-2-nitrophenol.
Reactivity and Potential Applications
4-Bromo-2-nitrophenol is a versatile chemical intermediate.[2] The presence of the nitro, bromo, and hydroxyl groups allows for a variety of chemical transformations. The nitro group can be reduced to an amine, the bromine can participate in coupling reactions (e.g., Suzuki coupling), and the phenolic hydroxyl group can undergo etherification or esterification. These properties make it a useful starting material for synthesizing derivatives with potential biological activities, such as peptidase inhibitors for diabetes treatment or Btk inhibitors for immune diseases.[2]
Safety and Handling
4-Bromo-2-nitrophenol is associated with several hazards and requires careful handling in a laboratory setting.[1][9]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][10]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][9]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][9]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][9]
-
Specific target organ toxicity — Single exposure (Category 3): May cause respiratory irritation.[9][10]
Precautionary Statements & Handling:
-
Prevention: Avoid breathing dust, fumes, or vapors.[9] Use only in a well-ventilated area.[9] Wash hands and exposed skin thoroughly after handling.[9] Wear protective gloves, clothing, eye, and face protection.[9]
-
Personal Protective Equipment (PPE): Recommended PPE includes safety goggles or a face shield, protective gloves, and a NIOSH/MSHA approved respirator if exposure limits are exceeded.[9][10]
-
Storage: Store in a dry, cool, and well-ventilated place.[9] Keep the container tightly closed and store locked up.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[9]
Caption: Safety and handling summary for 4-Bromo-2-nitrophenol.
References
- 1. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-nitrophenol | 7693-52-9 [chemicalbook.com]
- 3. 4-Bromo-2-nitrophenol | 7693-52-9 | Benchchem [benchchem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 4-Bromo-2-nitrophenol | CAS#:7693-52-9 | Chemsrc [chemsrc.com]
- 6. 4-Bromo-2-nitrophenol CAS#: 7693-52-9 [m.chemicalbook.com]
- 7. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Bromo-2-nitrophenol 98 7693-52-9 [sigmaaldrich.com]
